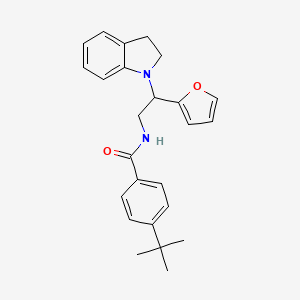

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic molecule that may be of interest in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related tert-butyl compounds and their derivatives.

Synthesis Analysis

The synthesis of related tert-butyl compounds involves the use of N-tert-butanesulfinyl imines as intermediates. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. The tert-butanesulfinyl group activates the imines for the addition of various nucleophiles and serves as a chiral directing group. After nucleophilic addition, the group can be cleaved by acid treatment, yielding highly enantioenriched amines . Additionally, tert-butanesulfinyl aldimines and ketimines with alpha-benzyloxy or alpha-silyloxy substituents are used as precursors for the synthesis of protected 1,2-amino alcohols . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide would likely exhibit steric hindrance due to the tert-butyl group. This steric effect can influence the reactivity and selectivity of the compound in chemical reactions. In related compounds, such as 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, selectivity is controlled by lithium coordination and steric hindrance from the tert-butyl ester .

Chemical Reactions Analysis

The tert-butyl group in related compounds is known to influence the reactivity and selectivity of chemical reactions. For instance, the synthesis of tert-butyl-containing pyrrole derivatives involves selective cyclization steps that are controlled by steric factors . The presence of the tert-butyl group in 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide would similarly affect its reactivity in chemical reactions, potentially enabling selective transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide are not directly discussed in the provided papers, the tert-butyl group is known to impart certain properties to compounds. For example, tert-butyl groups can increase hydrophobicity and influence boiling points and solubility. The synthesis methods described for related compounds suggest that the compound may also be synthesized in a way that allows for control over its physical and chemical properties through the introduction of various functional groups.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Research has been focused on the synthesis and evaluation of compounds with furan and indoline moieties for their antibacterial, antiurease, and antioxidant activities. These activities suggest that derivatives like "4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide" could have potential applications in developing new therapeutic agents with specific biological activities (Sokmen et al., 2014).

Pharmaceutical Applications

Compounds featuring benzamide, benzo[b]furan, and indoline structures have been explored for their potential as serotonin 5-HT4 receptor agonists, indicating their relevance in designing drugs that could manage gastrointestinal motility disorders and potentially other conditions related to serotonin regulation (Kakigami et al., 1998).

Chemical Transformations

Studies on the ring-opening reactions of furan derivatives with aromatic and heterocyclic amines offer insights into the synthetic versatility of furan-containing compounds. These reactions can lead to various amide derivatives, suggesting that compounds like "4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide" could be key intermediates in synthesizing a wide range of biologically active molecules (Igidov & Rubtsov, 2019).

Propiedades

IUPAC Name |

4-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-25(2,3)20-12-10-19(11-13-20)24(28)26-17-22(23-9-6-16-29-23)27-15-14-18-7-4-5-8-21(18)27/h4-13,16,22H,14-15,17H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJLYVUSWSVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

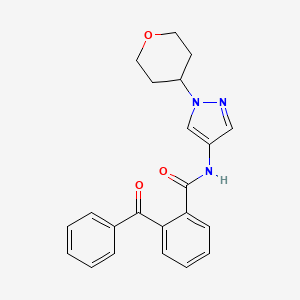

![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)

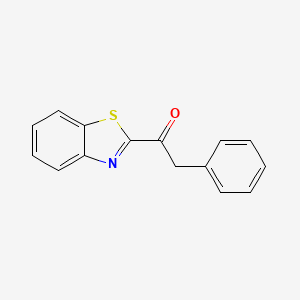

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)

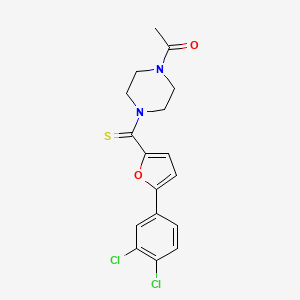

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)

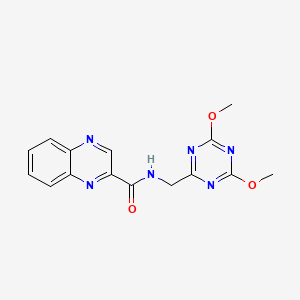

![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)